

Spectroscopic Characterization of 1-Isopropyl-1H-1,2,3-triazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Isopropyl-1H-1,2,3-triazole

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Introduction

1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the widely studied triazole family. The 1,2,3-triazole core is a key structural motif in medicinal chemistry, materials science, and chemical biology, largely due to its robust formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." The isopropyl substituent at the N1 position imparts specific steric and electronic properties that influence the molecule's physical and biological characteristics.

Accurate structural confirmation and purity assessment are paramount in any chemical research or drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide offers an in-depth analysis of the expected spectroscopic data for **1-Isopropyl-1H-1,2,3-triazole**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By combining data from these orthogonal techniques, researchers can unambiguously confirm the molecular structure. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related small molecules.

Molecular Structure and Spectroscopic Blueprint

Before delving into specific spectral data, it is crucial to analyze the molecule's structure to predict its spectroscopic features. **1-Isopropyl-1H-1,2,3-triazole** consists of a five-membered triazole ring and an isopropyl group attached to a nitrogen atom.

Caption: Structure of **1-Isopropyl-1H-1,2,3-triazole**.

Expected Features:

- ^1H NMR: Three distinct proton environments are expected: the two triazole ring protons (H4 and H5), the methine proton of the isopropyl group, and the six equivalent methyl protons of the isopropyl group.
- ^{13}C NMR: Four carbon signals are anticipated: two for the triazole ring carbons (C4 and C5) and two for the isopropyl group (methine and methyl carbons).
- IR Spectroscopy: Characteristic vibrations for C-H bonds (aromatic and aliphatic), and C=N/N=N stretching vibrations within the triazole ring are expected.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of $\text{C}_5\text{H}_9\text{N}_3$ (111.15 g/mol) is expected, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Isopropyl-1H-1,2,3-triazole**, both ^1H and ^{13}C NMR provide definitive structural information.^[1]

^1H NMR Spectroscopy: Predicted Data

The ^1H NMR spectrum is predicted to show three signals with an integration ratio of 1:1:1:6.

Predicted Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment	Rationale
~ 7.7	Singlet (or narrow doublet)	N/A (or $J < 1$ Hz)	H-5	Triazole protons are deshielded by the electronegative nitrogen atoms and the ring current. The H-5 proton in 1-substituted triazoles typically appears downfield. ^[2]
~ 7.5	Singlet (or narrow doublet)	N/A (or $J < 1$ Hz)	H-4	Similar to H-5, this proton is in an electron-deficient environment. The precise chemical shift can vary based on the N-substituent.
~ 4.8	Septet	~ 6.8	-CH(CH ₃) ₂	The methine proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6). Its position is influenced by the

adjacent nitrogen atom.

~ 1.6	Doublet	~ 6.8	-CH(CH ₃) ₂	The six protons of the two methyl groups are equivalent and are coupled to the single methine proton, resulting in a doublet.
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¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals.

Predicted Chemical Shift (δ) (ppm)	Assignment	Rationale
~ 134	C-5	Aromatic carbons in triazole rings typically appear in the 120-140 ppm range. C-5 is generally slightly downfield from C-4 in N1-substituted triazoles.
~ 123	C-4	Similar to C-5, this carbon is part of the heterocyclic aromatic system.
~ 52	-CH(CH ₃) ₂	The methine carbon is attached to an electronegative nitrogen atom, shifting it downfield compared to a standard aliphatic carbon.
~ 23	-CH(CH ₃) ₂	The methyl carbons are in a typical aliphatic region.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data accuracy and reproducibility.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **1-Isopropyl-1H-1,2,3-triazole** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at $\delta = 7.26$ ppm for ¹H and 77.16 ppm for ¹³C).[3]
- **Instrument Setup:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4] Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle with proton decoupling is standard.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- **Validation:** The integral ratios in the ¹H NMR spectrum should correspond to the number of protons in each environment. The presence of the known solvent peak confirms the chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.[5]

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3150 - 3100	C-H stretch (triazole ring)	Medium-Weak	Aromatic C-H stretching vibrations typically appear above 3000 cm ⁻¹ .
2980 - 2940	C-H stretch (isopropyl, aliphatic)	Strong	Asymmetric and symmetric stretching of the methyl and methine C-H bonds.
1500 - 1450	C=N / N=N stretch	Medium	Ring stretching vibrations are characteristic of the triazole core. The exact position can be complex and coupled with other modes.[6]
1470 - 1450	C-H bend (aliphatic)	Medium	Bending (scissoring) vibrations of the CH ₃ groups.
1250 - 1000	C-N stretch	Medium-Strong	Stretching vibration of the bond between the isopropyl group and the triazole nitrogen.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid or liquid sample of **1-Isopropyl-1H-1,2,3-triazole** directly onto the ATR crystal.

- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
- **Validation:** The absence of strong, broad absorption around 3300 cm^{-1} indicates a dry sample, free from significant water contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.^[7]

Predicted Mass Spectrum Data (Electron Ionization - EI)

- **Molecular Ion (M^+):** An intense peak is expected at $m/z = 111$, corresponding to the molecular weight of the compound ($C_5H_9N_3$). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (e.g., calculated for $[M+H]^+ C_5H_{10}N_3^+$: 112.0875; found within ± 5 ppm).
- **Key Fragmentation Pathways:**
 - **Loss of Propylene (C_3H_6):** A common fragmentation for isopropyl-N-substituted heterocycles is the McLafferty-type rearrangement or direct cleavage, leading to the loss of propylene (mass = 42 Da). This would result in a fragment ion at $m/z = 69$, corresponding to the protonated 1H-1,2,3-triazole ring.
 - **Loss of Methyl Radical ($\bullet CH_3$):** Cleavage of a methyl group from the parent ion would result in a fragment at $m/z = 96$.
 - **Ring Fragmentation:** The triazole ring itself can fragment, often by losing a molecule of nitrogen (N_2 , mass = 28 Da), although this is sometimes more prevalent in other ionization modes or with different substitution patterns.^[8]

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: A generalized workflow for mass spectrometry analysis.

- **Sample Introduction:** The sample can be introduced via a gas chromatograph (GC-MS) for volatile compounds or dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion for Electrospray Ionization (ESI-MS).^[7]
- **Ionization:** For GC-MS, Electron Ionization (EI) is standard. For infusion, ESI is a softer ionization technique that typically yields the protonated molecule $[M+H]^+$ at $m/z = 112$.
- **Mass Analysis:** The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
- **Data Interpretation:** The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to corroborate the proposed structure.
- **Validation:** The isotopic pattern of the molecular ion should match the theoretical pattern for a molecule containing five carbons and three nitrogens.

Conclusion

The comprehensive spectroscopic analysis of **1-Isopropyl-1H-1,2,3-triazole** relies on the integration of data from NMR, IR, and MS. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy identifies the key functional groups and the heterocyclic core, and mass spectrometry verifies the molecular weight and elemental composition. The predicted data and protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its derivatives, ensuring the scientific integrity required for advanced research and development applications.

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